![molecular formula C11H11BrN2O3 B7646634 1-[2-(2-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7646634.png)
1-[2-(2-Bromophenoxy)acetyl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Bromophenoxy)acetyl]imidazolidin-2-one, commonly known as BPAI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BPAI is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 326.2 g/mol. In
Wissenschaftliche Forschungsanwendungen
BPAI has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anticonvulsant and anxiolytic effects, making it a promising candidate for the treatment of epilepsy and anxiety disorders. Additionally, BPAI has been shown to possess potent neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of BPAI is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the activity of the GABA-A receptor, BPAI increases the inhibitory tone in the brain, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
BPAI has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to its anxiolytic and anticonvulsant effects. Additionally, BPAI has been shown to reduce the levels of glutamate, which is an excitatory neurotransmitter in the brain. This reduction in glutamate levels may contribute to BPAI's neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
BPAI has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, BPAI has been extensively studied, and its pharmacological properties are well understood. However, BPAI also has some limitations. It is a highly potent compound, and caution must be exercised when handling it. Additionally, its effects may vary depending on the experimental conditions, and further research is needed to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on BPAI. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, the development of new analogs of BPAI with improved pharmacological properties may lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion:
In conclusion, BPAI is a promising compound with potential applications in various fields of scientific research. Its unique pharmacological properties make it a potential therapeutic agent for the treatment of epilepsy, anxiety disorders, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesemethoden
BPAI can be synthesized using a multistep process involving the reaction of 2-bromophenol with acetyl chloride, followed by the reaction of the resulting product with imidazolidin-2-one. The final product is obtained through a purification process, which involves recrystallization from an appropriate solvent.
Eigenschaften
IUPAC Name |
1-[2-(2-bromophenoxy)acetyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c12-8-3-1-2-4-9(8)17-7-10(15)14-6-5-13-11(14)16/h1-4H,5-7H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMRMHIVNMYLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)COC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID57256267 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.